molecular formula C8H6F2O2 B2737579 3,5-Difluoro-4-methylbenzoic acid CAS No. 103877-76-5

3,5-Difluoro-4-methylbenzoic acid

Cat. No.: B2737579
CAS No.: 103877-76-5
M. Wt: 172.131
InChI Key: DGTRDHAJCIKUSV-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a methyl group is attached at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-methylbenzoic acid using suitable fluorinating agents. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as halogenation, esterification, and subsequent hydrolysis to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3,5-Difluoro-4-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzoic acid
  • 2,3-Difluoro-4-methylbenzoic acid
  • 3,5-Dichloro-4-methylbenzoic acid

Comparison

Compared to similar compounds, 3,5-Difluoro-4-methylbenzoic acid is unique due to the specific positioning of fluorine atoms and the methyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-difluoro-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTRDHAJCIKUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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